N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, an oxazole ring, and various aromatic substituents
Properties
Molecular Formula |
C24H25FN2O4S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-17-5-7-18(8-6-17)14-27(20-10-11-32(29,30)15-20)24(28)22-13-23(31-26-22)19-9-4-16(2)21(25)12-19/h4-9,12-13,20H,3,10-11,14-15H2,1-2H3 |
InChI Key |
BDCRDYGLYVTFEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiolane ring, followed by the introduction of the oxazole ring and the aromatic substituents. Key steps include:
Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under acidic conditions.
Introduction of the Oxazole Ring: This step involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for hydrogenation.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.
Comparison with Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: can be compared with other compounds that have similar functional groups or structural features:
-
Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: This compound differs by the presence of a methyl group instead of an ethyl group on the aromatic ring.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-CHLORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: This compound has a chlorine substituent instead of a fluorine substituent on the aromatic ring.
-
Uniqueness
- The combination of the thiolane and oxazole rings with the specific aromatic substituents gives N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
